4-Bromo-4'-[di(p-tolyl)amino]stilbene
Description
Overview of Conjugated Organic Systems in Photonic and Electronic Applications
Conjugated organic systems are molecules characterized by a series of alternating single and multiple bonds. This arrangement results in a network of overlapping p-orbitals, which allows for the delocalization of π-electrons across the molecule. researchgate.netgeno-chem.comsigmaaldrich.com This electron delocalization is the source of their unique and highly useful electronic and optical properties. geno-chem.com
The delocalization of electrons effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This reduced energy gap allows the molecules to absorb and emit light at specific wavelengths, making them suitable for a wide range of photonic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netcatsyn.com Furthermore, the ability of these delocalized electrons to move through the material under an applied electric field makes them functional as organic semiconductors in devices like organic field-effect transistors (OFETs). catsyn.comsigmaaldrich.com The properties of these systems can be finely tuned by modifying their molecular structure, such as by extending the length of the conjugated system or by adding specific electron-donating or electron-accepting functional groups. researchgate.net
The Stilbene (B7821643) Chromophore as a Core Structure for Functional Materials
The stilbene chromophore, with its 1,2-diphenylethylene core, is a quintessential example of a conjugated system. researchgate.net This structure is present in numerous natural and synthetic compounds and is considered a privileged scaffold in materials science and medicinal chemistry. researchgate.netnih.gov The ease with which various functional groups can be attached to its phenyl rings allows for extensive modification of its properties. researchgate.net
Stilbene derivatives are noted for their remarkable optical characteristics, including fluorescence, which has led to their use as dyes and fluorescent whitening agents. researchgate.net The rigid, conjugated backbone of stilbene is an excellent framework for creating materials with significant nonlinear optical (NLO) properties, which are crucial for applications in optical data storage and processing. By attaching different substituents to the stilbene core, researchers can create molecules that are responsive to external stimuli like light, heat, or pH, making them valuable for developing "smart" materials and sensors. researchgate.net
Position of 4-Bromo-4'-[di(p-tolyl)amino]stilbene within the Stilbene Family
This compound is a synthetic derivative of the core stilbene structure. It is distinguished by the specific functional groups attached at the 4 and 4' positions of the stilbene backbone.
At the 4'-position, it features a di(p-tolyl)amino group . This is a bulky, electron-rich tertiary amine group, which acts as a strong electron donor. Triarylamine moieties like this are well-known for their excellent hole-transporting capabilities, a critical function in OLEDs.
At the 4-position, it has a bromine atom . The bromine atom acts as a weak electron-withdrawing group and, more significantly, serves as a reactive handle for further chemical modification through palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions.
This strategic placement of a strong electron-donating group opposite a reactive/withdrawing group classifies this compound as a donor-π-acceptor (D-π-A) type molecule. This architecture is highly sought after for creating materials with significant charge-transfer character, which is beneficial for both NLO and electroluminescent applications. Commercial suppliers often categorize this compound under "Semiconductor materials and reagents" and "OLED Materials," underscoring its role in the organic electronics sector. catsyn.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 101186-77-0 |
| Molecular Formula | C₂₈H₂₄BrN |
| Molecular Weight | 454.41 g/mol |
| Synonyms | 4-(4-Bromostyryl)-N,N-di(p-tolyl)aniline, 4-(4-Bromostyryl)-4',4''-dimethyltriphenylamine |
| Physical Form | White to Yellow to Green powder/crystal |
| Purity | Typically >97.0% |
Data sourced from multiple chemical suppliers. geno-chem.comcatsyn.com
Scope and Academic Relevance of Research on this compound
The academic relevance of this compound lies primarily in its role as a key synthetic intermediate or building block for creating more complex, high-performance organic materials. While the compound itself has defined photophysical properties, its true value in the research community comes from the synthetic versatility offered by its bromo-functional group.
Research in organic electronics often involves the construction of large, conjugated molecules to optimize device performance. The bromine atom on the stilbene ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.net For instance, researchers can use a Suzuki coupling reaction to replace the bromine atom with various aryl groups, effectively extending the π-conjugated system of the molecule. researchgate.net Similarly, the Heck reaction can be employed to further functionalize the molecule. researchgate.net
This synthetic utility allows for the creation of a diverse library of materials based on the core 4-[di(p-tolyl)amino]stilbene structure. By carefully choosing the groups to add via cross-coupling, scientists can systematically tune the HOMO/LUMO energy levels, emission color, and charge-transport properties of the final material. These tailored materials are then investigated for use in a variety of advanced applications, including:
Organic Light-Emitting Diodes (OLEDs): The triarylamine-stilbene core is an excellent candidate for hole-transport layers (HTLs) or as the basis for emissive materials, particularly for blue light emission.
Non-Linear Optical (NLO) Materials: The donor-acceptor structure is a prerequisite for high second-order NLO activity. Research on the related compound 4-Bromo-4′-(dimethylamino)stilbene has highlighted its potential for NLO applications, suggesting a similar potential for its di(p-tolyl)amino counterpart. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(E)-2-(4-bromophenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN/c1-21-3-15-26(16-4-21)30(27-17-5-22(2)6-18-27)28-19-11-24(12-20-28)8-7-23-9-13-25(29)14-10-23/h3-20H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHCDVGKGPSNLA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Molecular Engineering of 4 Bromo 4 Di P Tolyl Amino Stilbene and Analogues
Retrosynthetic Analysis and Precursor Synthesis
A logical retrosynthetic analysis of 4-Bromo-4'-[di(p-tolyl)amino]stilbene primarily involves the disconnection of the central carbon-carbon double bond, which is characteristic of stilbene (B7821643) synthesis. The most common and effective methods for forming this bond are the Wittig-type reactions and the Horner-Wadsworth-Emmons (HWE) olefination. juliethahn.commasterorganicchemistry.com This approach breaks the target molecule into two key synthons.
Retrosynthetic Pathway:
Disconnection (C=C bond): The primary disconnection across the ethylenic bridge suggests a reaction between an aldehyde and a phosphonium (B103445) ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). This leads to two possible precursor pairs:
Route A: 4-[di(p-tolyl)amino]benzaldehyde and (4-bromobenzyl)triphenylphosphonium salt.
Route B: 4-bromobenzaldehyde (B125591) and a phosphonium salt derived from 4-(chloromethyl)-N,N-di(p-tolyl)aniline.
Route A is generally preferred due to the commercial availability and straightforward synthesis of its precursors.
Precursor Synthesis:
The synthesis of the precursors for Route A is well-documented.
(4-Bromobenzyl)triphenylphosphonium Bromide: This Wittig salt is prepared via a standard SN2 reaction. 4-Bromobenzyl bromide is reacted with triphenylphosphine (B44618), often under reflux in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF), to yield the desired phosphonium salt. cymitquimica.combiomedres.us Microwave-assisted methods have also been developed to accelerate this process, yielding the product in high purity. biomedres.us The starting material, 4-bromobenzyl bromide, can be synthesized from p-bromotoluene through free-radical bromination using N-bromosuccinimide (NBS) or elemental bromine with light irradiation. guidechem.comprepchem.com
4-[di(p-tolyl)amino]benzaldehyde: This aldehyde is commercially available (CAS 42906-19-4). apolloscientific.co.ukcymitquimica.com Its synthesis involves two main steps: the formation of the tertiary amine followed by formylation.
Di-p-tolylamine Synthesis: This precursor amine can be synthesized through several methods, including the Buchwald-Hartwig amination, which couples an aryl halide with an amine using a palladium catalyst. chemicalbook.com Another approach involves the acid-catalyzed reaction of p-toluidine (B81030) at elevated temperatures. google.com
Formylation: The di-p-tolylamine can then be formylated to introduce the aldehyde group at the para position. A common method for this transformation is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF).
Targeted Synthesis of this compound
With the precursors in hand, the target molecule can be assembled through established olefination methodologies.
Wittig-Type Reactions and Related Olefination Methods
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent methods for the targeted synthesis of this compound. masterorganicchemistry.comwikipedia.org
Wittig Reaction: The synthesis proceeds by first generating the phosphonium ylide from (4-bromobenzyl)triphenylphosphonium bromide using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). masterorganicchemistry.comstackexchange.com This ylide is then reacted in situ with 4-[di(p-tolyl)amino]benzaldehyde. The reaction typically forms a mixture of (E)- and (Z)-isomers, with the exact ratio depending on the stability of the ylide and the reaction conditions. stackexchange.com For non-stabilized ylides, the (Z)-isomer often predominates, although subsequent isomerization to the more thermodynamically stable (E)-isomer can be performed.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a popular alternative that offers significant advantages, most notably a high stereoselectivity for the (E)-alkene. wikipedia.orgconicet.gov.ar This method involves the use of a phosphonate ester, such as diethyl (4-bromobenzyl)phosphonate. The phosphonate is deprotonated with a base (e.g., NaH, potassium tert-butoxide) to form a nucleophilic carbanion, which then reacts with 4-[di(p-tolyl)amino]benzaldehyde. The resulting phosphate (B84403) byproduct is water-soluble, which simplifies the purification of the final product compared to the triphenylphosphine oxide generated in the Wittig reaction. orgsyn.org The high (E)-selectivity is a key advantage for applications where specific stereochemistry is required. juliethahn.comwikipedia.org
Bromination and Amination Routes
Alternative synthetic pathways can be envisioned, involving the formation of the stilbene core before introducing the key functional groups.
Bromination Route: One such strategy involves the synthesis of 4-[di(p-tolyl)amino]stilbene followed by electrophilic aromatic bromination. The precursor, 4-[di(p-tolyl)amino]stilbene, could be synthesized via a Wittig reaction between 4-[di(p-tolyl)amino]benzaldehyde and benzyltriphenylphosphonium (B107652) bromide. Subsequent bromination using a reagent like N-bromosuccinimide (NBS) or Br₂ could then be performed. However, the regioselectivity of this step is a critical challenge. The powerful electron-donating di(p-tolyl)amino group strongly activates its attached phenyl ring towards electrophilic substitution, primarily at the ortho positions. The other phenyl ring is less activated. Therefore, achieving selective bromination at the 4'-position of the unsubstituted ring would be difficult and likely result in a mixture of products. Quantum-chemical studies on substituted stilbenes show that the presence of an electron-donating group favors a carbocation intermediate, which directs the electrophile. rsc.org
Amination Route: This route would involve creating a precursor like 4-bromo-4'-iodostilbene and then performing a C-N cross-coupling reaction, such as a Buchwald-Hartwig amination, with di-p-tolylamine. chemicalbook.com This avoids the regioselectivity issues of direct bromination but adds complexity by requiring a pre-functionalized stilbene core. The synthesis of the di-p-tolylamine precursor itself is a key step in this and other routes, achievable by reacting p-toluidine in the presence of an acid catalyst or via modern cross-coupling methods. google.comgoogle.com
Derivatization and Functionalization Approaches
The molecular architecture of this compound makes it an excellent platform for further derivatization to tune its electronic and photophysical properties for specific applications.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The existing structure already possesses a strong electron-donating group (EDG), the di(p-tolyl)amino group, and a halogen atom which acts as a weak electron-withdrawing group (EWG) via induction. This "push-pull" configuration is crucial for creating materials with interesting non-linear optical (NLO) properties. rsc.org The properties can be further modulated by introducing additional EDGs or EWGs.
Electron-Donating Groups (EDGs): Introducing further EDGs, such as methoxy (B1213986) (-OCH₃) or additional amino groups, onto the phenyl rings would increase the electron density of the π-conjugated system. This typically leads to a red-shift (bathochromic shift) in the absorption and emission spectra. Studies on other stilbenes have shown that strong EDGs can enhance antioxidant properties. researchgate.netnih.gov
Electron-Withdrawing Groups (EWGs): Replacing the bromine atom with stronger EWGs like a nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) group would increase the push-pull character of the molecule. This modification is known to significantly impact the molecule's dipole moment and can enhance its NLO response. rsc.orgnih.gov The presence of EWGs on the phenyl ring has been shown to be important for certain biological activities. nih.gov
Table 1: Effect of Substituents on Stilbene Properties
| Substituent Type | Example Group | General Effect on Electronic Properties | Reference |
|---|---|---|---|
| Strong EDG | -N(CH₃)₂ , -NH₂ | Increases electron density, red-shifts absorption/emission spectra. | nih.gov |
| Moderate EDG | -OCH₃ , -OH | Increases electron density, can enhance fluorescence. | neliti.com |
| Weak EWG | -Br, -Cl | Withdraws electron density via induction, ortho-para directing. | nih.gov |
| Strong EWG | -NO₂, -CN | Significantly lowers LUMO energy, enhances push-pull character. | rsc.orgnih.gov |
Structural Modifications for Tunable Properties
Beyond simply adding EDGs or EWGs, specific structural modifications can be employed to fine-tune the properties of the stilbene core for desired outcomes. mdpi.com
Halogen Modification: The bromine atom can be replaced with other halogens (F, Cl, I). This would subtly alter the electronic properties due to differing electronegativity and polarizability, and it would also affect crystal packing and intermolecular interactions.
Steric Hindrance: Modifying the groups on the tertiary amine (e.g., replacing p-tolyl with bulkier groups) can introduce steric hindrance. This can influence the conformation of the molecule, affecting the degree of π-conjugation and potentially leading to changes in fluorescence quantum yields and solid-state emission properties.
Extension of Conjugation: The π-conjugated system could be extended by replacing the phenyl rings with larger aromatic systems like naphthyl or anthracenyl groups. This generally leads to significant red-shifts in the optical spectra and can be used to engineer materials that absorb and emit at longer wavelengths.
These targeted modifications allow for the rational design of novel this compound analogues with tailored photophysical and electronic characteristics.
Stereochemical Control in Stilbene Synthesis (E/Z Isomerism)
The synthesis of stilbene derivatives, including this compound, inherently involves the formation of a central carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. The stereochemical outcome of the synthesis is not arbitrary and can be directed toward the desired isomer by selecting the appropriate synthetic methodology and reaction conditions. The distinct spatial arrangement of the aryl substituents in E and Z isomers leads to different photophysical and material properties, making stereochemical control a critical aspect of molecular engineering. Key synthetic methods such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Heck coupling offer varying degrees of stereoselectivity.
The Wittig reaction is a widely employed method for alkene synthesis that involves the reaction of a phosphonium ylide with an aldehyde or ketone. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org
Non-stabilized ylides , where the group attached to the carbanion is an alkyl or hydrogen, typically react under kinetic control to yield predominantly the Z-isomer. wikipedia.orgorganic-chemistry.org
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone), are more stable and react under thermodynamic control, leading to the preferential formation of the more stable E-isomer. wikipedia.orgorganic-chemistry.org
Semistabilized ylides , such as those bearing an aryl group like in the synthesis of many stilbenes, often provide a mixture of E and Z isomers with poor selectivity. wikipedia.org
For the synthesis of a triarylamine-substituted stilbene like this compound, a semistabilized ylide would be involved. To achieve high stereoselectivity, modifications to the standard Wittig protocol are necessary. For instance, conducting the reaction in specific solvents or in the presence of salts like lithium iodide can influence the intermediate oxaphosphetane stability and decomposition pathway, thereby altering the E/Z ratio. wikipedia.org Furthermore, aqueous Wittig reaction conditions have been shown to be a practical and environmentally favorable route to obtaining (E)-stilbenes with high stereoselectivity. researchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. This reaction is renowned for reliably producing (E)-alkenes with high selectivity. wikipedia.orgalfa-chemistry.com The formation of the thermodynamically more stable E-isomer is favored because the intermediates in the reaction pathway are often able to equilibrate to the more stable anti-conformation before elimination. wikipedia.org
The stereochemical outcome of the HWE reaction can be influenced by several parameters:
Base and Cation: The choice of base (e.g., NaH, KHMDS) and the corresponding metal cation can affect the reversibility of the initial addition step and thus the final E/Z ratio. researchgate.netresearchgate.net
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediates. researchgate.net
Phosphonate Structure: Modifying the ester groups on the phosphonate can sterically and electronically tune the reaction's selectivity. For example, using bulky phosphonate esters can enhance E-selectivity. Conversely, specific reagents like those used in the Still-Gennari modification employ electron-withdrawing groups (e.g., trifluoroethyl) on the phosphonate to favor the formation of Z-alkenes. alfa-chemistry.com
For synthesizing (E)-4-Bromo-4'-[di(p-tolyl)amino]stilbene, the HWE reaction would be a highly effective strategy, likely involving the reaction of diethyl 4-bromobenzylphosphonate with 4-[di(p-tolyl)amino]benzaldehyde.
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. It is a powerful tool for C-C bond formation and is particularly noted for its excellent trans selectivity in the synthesis of disubstituted alkenes. organic-chemistry.org The mechanism involves syn-addition of the organopalladium species across the double bond, followed by syn-elimination of a palladium hydride, which generally leads to the thermodynamically favored (E)-stilbene product. organic-chemistry.org
The synthesis of (E)-4-Bromo-4'-[di(p-tolyl)amino]stilbene via the Heck reaction would typically involve the coupling of 4-bromostyrene (B1200502) with 4-iodo-N,N-di(p-tolyl)aniline or the coupling of 4-bromoiodobenzene with 4-vinyl-N,N-di(p-tolyl)aniline. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and maintaining the high E-selectivity. researchgate.net
Below is a comparative table illustrating the general stereochemical outcomes for these key reactions in the context of stilbene synthesis.
Table 1: Stereochemical Control in the Synthesis of Stilbene Analogues
| Reaction | Typical Reagents for Stilbene Synthesis | Key Conditions | Predominant Isomer | Typical E/Z Ratio |
|---|---|---|---|---|
| Wittig Reaction (Non-stabilized) | Benzyltriphenylphosphonium bromide + Benzaldehyde | NaH, THF | Z (cis) | ~20:80 |
| Wittig Reaction (Stabilized) | (4-Carboethoxybenzyl)triphenylphosphonium bromide + Benzaldehyde | NaOEt, EtOH | E (trans) | >95:5 |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate + Benzaldehyde | NaH, THF | E (trans) | >95:5 |
| Still-Gennari HWE Modification | Bis(2,2,2-trifluoroethyl) benzylphosphonate + Benzaldehyde | KHMDS, 18-crown-6, THF | Z (cis) | >95:5 |
| Heck Reaction | Iodobenzene + Styrene | Pd(OAc)₂, PPh₃, Et₃N, DMF | E (trans) | >98:2 |
This table presents representative data for analogous stilbene syntheses to illustrate the principles of stereochemical control applicable to the synthesis of this compound.
Photophysical and Electronic Properties: Advanced Spectroscopic and Electrochemical Investigations
Steady-State Absorption and Emission Spectroscopy
Steady-state spectroscopic techniques provide fundamental insights into the electronic transitions and the influence of the surrounding environment on the molecule's behavior.
The absorption and emission spectra of 4-Bromo-4'-[di(p-tolyl)amino]stilbene are characterized by broad bands, which are typical for molecules with significant charge-transfer character. The lowest energy absorption band corresponds to the S₀ → S₁ electronic transition, which is predominantly a π-π* transition with a significant intramolecular charge transfer (ICT) component. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich di(p-tolyl)amino moiety, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the stilbene (B7821643) bridge and the bromine-substituted phenyl ring. The emission spectrum, resulting from the S₁ → S₀ transition, is a mirror image of the absorption band, albeit shifted to longer wavelengths (a phenomenon known as the Stokes shift). The broadness of these bands is indicative of changes in molecular geometry between the ground and excited states and the presence of multiple vibronic transitions.
The photophysical properties of this compound are highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. As the polarity of the solvent increases, both the absorption and emission maxima exhibit a bathochromic (red) shift. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. Polar solvent molecules can more effectively stabilize the charge-separated excited state, thus lowering its energy and resulting in a red-shifted emission. The magnitude of this shift can be correlated with the solvent polarity function, providing a quantitative measure of the change in dipole moment upon excitation.
Time-Resolved Emission Spectroscopy and Excited State Dynamics
Time-resolved techniques are crucial for elucidating the dynamic processes that occur following photoexcitation, including the lifetime of the excited state and the various decay pathways it can undergo.
The fluorescence lifetime (τ) and quantum yield (Φ) are key parameters that quantify the efficiency of the emission process. For this compound, these values are strongly dependent on the solvent environment. Generally, in non-polar solvents, the molecule exhibits a relatively higher fluorescence quantum yield and a longer fluorescence lifetime. Conversely, in polar solvents, both the quantum yield and lifetime tend to decrease. This is because the polar environment facilitates non-radiative decay pathways that compete with fluorescence.
| Property | Non-Polar Solvent (e.g., Cyclohexane) | Polar Solvent (e.g., Acetonitrile) |
| Fluorescence Quantum Yield (Φ) | Higher | Lower |
| Fluorescence Lifetime (τ) | Longer | Shorter |
| Note: Specific numerical data for this compound is not readily available in the searched literature. The trends are based on the general behavior of similar donor-acceptor stilbene derivatives. |
A key feature of this compound is the occurrence of intramolecular charge transfer upon photoexcitation. In the excited state, there is a significant transfer of electron density from the di(p-tolyl)amino donor to the bromo-stilbene acceptor. This process is often coupled with conformational changes, particularly torsional (twisting) motions around the single bonds of the stilbene bridge. In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state is often invoked to explain the significant Stokes shift and the decrease in fluorescence quantum yield. The TICT state is a highly polar, non-emissive or weakly emissive species that provides an efficient non-radiative decay channel back to the ground state. The stabilization of this TICT state by polar solvents is a primary reason for the observed solvatochromic behavior and the changes in fluorescence efficiency.
Photoisomerization Mechanisms (E-Z Isomerization)
The carbon-carbon double bond in the stilbene core of this compound allows for E-Z (or trans-cis) isomerization upon photoexcitation. This process is a fundamental reaction in photochemistry and has been extensively studied in various stilbene derivatives. The mechanism of this isomerization can be influenced by several factors, including the nature of the substituents, the solvent environment, and the presence of sensitizers.
For stilbene and its derivatives, photoisomerization typically proceeds through a twisted intermediate in the excited state. Upon absorption of a photon, the molecule is promoted to an excited singlet or triplet state. In this excited state, the potential energy barrier for rotation around the central double bond is significantly lower than in the ground state. The molecule then twists towards a perpendicular geometry, which is often a conical intersection with the ground state potential energy surface. From this intermediate geometry, the molecule can relax back to the ground state as either the E or Z isomer.
In donor-acceptor substituted stilbenes, such as this compound, the nature of the excited state can be more complex, often involving significant charge-transfer character. This can influence the dynamics of isomerization. For instance, in some cases, the isomerization can be facilitated by the formation of an exciplex with a sensitizer (B1316253) molecule, which can alter the selectivity of the reaction. Studies on stilbene with a para-benzoquinone sensitizer have shown that an E/Z isomerization can occur via an exciplex, where the sensitizer acts as a photocatalyst.
It is important to note that while the general principles of stilbene photoisomerization are well-established, the specific quantum yields and reaction dynamics for this compound would require dedicated experimental studies.
Polarization Spectroscopy and Anisotropy Studies
Polarization spectroscopy is a powerful tool to probe the orientation and dynamics of molecules in various environments. In the context of this compound, such studies can provide insights into the alignment of the molecule in thin films or crystalline states, which is crucial for its application in electronic devices. The anisotropy of a material's properties, such as its light absorption or emission, is a direct consequence of the preferential orientation of its constituent molecules.
Studies on other stilbene derivatives have demonstrated significant anisotropy in their optical and electronic properties. For example, the light output of trans-stilbene (B89595) crystals is known to be anisotropic, depending on the direction of particle recoil relative to the crystal axes. This anisotropy is a manifestation of the ordered arrangement of the molecules in the crystal lattice. Similarly, investigations into a triphenylamine-derivative single crystal, a class of compounds related to the subject of this article, have revealed anisotropic hole transport properties. This anisotropy was directly linked to the orientation of the triphenylamine (B166846) units within the crystal structure.
For this compound, it is expected that in an ordered state, such as a single crystal or an aligned thin film, the molecule would exhibit significant anisotropy in its absorption and emission of polarized light. This is due to the well-defined orientation of its transition dipole moments, which are associated with the electronic transitions of the molecule. The degree of anisotropy would be a key parameter in optimizing the performance of devices based on this material.
Electrochemical Characterization for Electronic Structure Probing
Electrochemical methods, such as cyclic voltammetry, are indispensable for probing the electronic structure of molecules like this compound. These techniques allow for the determination of oxidation and reduction potentials, which in turn provide valuable information about the energy levels of the frontier molecular orbitals (HOMO and LUMO).
Oxidation and Reduction Potentials
The oxidation potential of a molecule corresponds to the energy required to remove an electron, and is therefore related to the energy of the Highest Occupied Molecular Orbital (HOMO). The reduction potential, conversely, relates to the energy required to add an electron, and is associated with the Lowest Unoccupied Molecular Orbital (LUMO).
In this compound, the electron-rich di(p-tolyl)amino group is expected to be the primary site of oxidation. Studies on similar triarylamine derivatives provide insight into the expected oxidation potentials. For example, novel triarylamine derivatives with dimethylamino substituents have been reported to exhibit oxidation peaks in their cyclic voltammograms. ntu.edu.tw In one study, two triphenylamine-based derivatives, NTPPA and NTPB, showed first oxidation peaks at 0.71 V and 0.92 V, respectively. ntu.edu.tw It has also been noted that for polymers based on phenylamine derivatives, the removal of an electron is generally more difficult for triphenylamine derivatives compared to their diphenylamine (B1679370) counterparts.
The reduction process would likely be localized on the electron-accepting bromostilbene portion of the molecule. The precise values of the oxidation and reduction potentials are crucial for designing and understanding the behavior of this compound in electronic devices, as they determine the ease of charge injection and transport.
Determination of Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO energy levels are fundamental parameters that govern the optoelectronic properties of a molecule. They can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram. The HOMO level is typically associated with the electron-donating part of the molecule, while the LUMO level is associated with the electron-accepting part.
For this compound, the HOMO is expected to be localized primarily on the di(p-tolyl)amino group, due to its strong electron-donating nature. Conversely, the LUMO is expected to be localized on the bromostilbene moiety. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, determines the energy of the lowest electronic transition and is a key factor in the color and photophysical properties of the compound.
A study on aryl-substituted trans-stilbenes found that the localization of the HOMO orbital depends on the nature of the aromatic substituents. rsc.org For some derivatives, the HOMO is localized on the central vinylene group, while for others it is on the outer aryl moieties. rsc.org This highlights the importance of the specific molecular structure in determining the electronic properties.
The following table provides an illustrative example of HOMO/LUMO levels for related triarylamine compounds, which can serve as a reference for estimating the properties of this compound.
Table 1: Representative Electrochemical Data for Triarylamine Derivatives
| Compound | First Oxidation Potential (V) |
|---|---|
| NTPPA | 0.71 |
| NTPB | 0.92 |
Data sourced from a study on novel triarylamine derivatives. ntu.edu.tw
Charge Transport Characteristics in Organic Semiconductor Contexts
The ability of a material to transport charge carriers (holes and electrons) is a critical parameter for its use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The charge transport properties of this compound are expected to be strongly influenced by its molecular structure and packing in the solid state.
Hole and Electron Transport Mobilities
Hole transport is associated with the movement of positive charge carriers and typically occurs through the HOMO levels of adjacent molecules. Given the electron-rich nature of the di(p-tolyl)amino group, this compound is expected to be a good hole-transporting material. The mobility of holes would depend on the degree of intermolecular overlap between the HOMO orbitals, which is dictated by the molecular packing.
Electron transport, the movement of negative charge carriers, occurs through the LUMO levels. The presence of the electron-withdrawing bromine atom and the stilbene core suggests that this compound may also possess electron-transporting capabilities. The balance between hole and electron mobility is a crucial factor in the efficiency of many organic electronic devices.
The following table presents a hypothetical range of mobilities for a triarylamine-stilbene derivative, based on typical values for similar classes of organic semiconductors.
Table 2: Hypothetical Charge Transport Properties
| Property | Expected Range |
|---|---|
| Hole Mobility (cm²/Vs) | 10⁻⁵ - 10⁻³ |
| Electron Mobility (cm²/Vs) | 10⁻⁶ - 10⁻⁴ |
These are representative values for amorphous organic semiconductors and the actual values for this compound may vary.
Charge Transfer Integrals and Reorganization Energies
The photophysical and electronic characteristics of this compound are intrinsically linked to its nature as a donor-π-acceptor (D-π-A) system. In this molecule, the di(p-tolyl)amino group acts as a potent electron donor, while the bromo-substituted stilbene unit functions as the electron-accepting moiety, bridged by the π-conjugated stilbene backbone. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process central to its optoelectronic properties.
Reorganization energy is another key factor governing charge transport efficiency. It is composed of two components: the internal reorganization energy, which relates to the geometric relaxation of a single molecule upon gaining or losing a charge, and the external reorganization energy, which arises from the polarization of the surrounding medium. In molecules like this compound, the internal reorganization energy is expected to be significant due to the substantial conformational changes that can occur in the excited state, particularly the twisting of the stilbene double bond and the phenyl rings of the triphenylamine unit. Studies on related bromine-substituted triphenylamine derivatives have indicated that the introduction of bromine can enhance hole mobility. rsc.org This suggests that while bromine is an electron-withdrawing group, its presence can favorably influence the electronic properties and potentially the reorganization energy for hole transport.
The following table outlines the key components of the D-π-A architecture in this compound.
| Component | Role | Moiety |
| Donor | Electron-donating group | di(p-tolyl)amino |
| π-Bridge | Conjugated system facilitating charge transfer | Stilbene |
| Acceptor | Electron-accepting region | Bromo-substituted phenyl ring |
Influence of Molecular Packing and Solid-State Morphology
The arrangement of molecules in the solid state is a decisive factor in the manifestation of the photophysical and electronic properties of this compound. The collective behavior of the molecules in a crystal lattice can lead to phenomena that are not observed in solution, such as aggregation-induced emission or quenching. The interplay between intermolecular interactions and molecular conformation dictates the final solid-state morphology and, consequently, the material's performance in optoelectronic devices.
Detailed crystallographic data for this compound is not publicly documented. However, the crystal structure of the closely related compound, 4-Bromo-4′-(dimethylamino)stilbene, provides valuable insights. nih.govresearchgate.net In this analogue, the benzene (B151609) rings are significantly twisted relative to each other, with a dihedral angle of 50.5(3)°. nih.govresearchgate.net The molecule adopts a cis conformation around the central C=C double bond, and there is a notable absence of strong intermolecular hydrogen bonds. nih.govresearchgate.net This twisted conformation is a common feature in stilbene derivatives and is a result of steric hindrance between the aromatic rings.
Such a twisted molecular geometry in the solid state has profound implications for the photophysical properties. A high degree of twisting can inhibit the formation of non-emissive excimers through strong π-π stacking, which is often a cause of fluorescence quenching in the solid state. This can lead to enhanced emission in the solid form compared to in solution. The specific packing motif, whether it be a herringbone, brickwork, or other arrangement, will determine the extent of intermolecular electronic coupling and influence charge transport characteristics. For instance, studies on other stilbene derivatives have shown that different packing motifs can lead to vastly different fluorescence quantum yields.
The solid-state morphology also impacts the charge transfer processes. The relative orientation of donor and acceptor moieties of neighboring molecules will dictate the pathways for charge hopping and ultimately determine the bulk charge mobility. While the bromine atom in this compound introduces a degree of electronic asymmetry, its role in directing the crystal packing and influencing intermolecular interactions is a complex interplay of size, electronegativity, and its position on the phenyl ring.
The following table summarizes the crystallographic data for the related compound 4-Bromo-4′-(dimethylamino)stilbene. nih.govresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 14.804(2) |
| b (Å) | 6.0962(5) |
| c (Å) | 15.2106(10) |
| β (°) | 95.331(9) |
| Volume (ų) | 1366.8(2) |
| Dihedral Angle between Benzene Rings (°) | 50.5(3) |
| Conformation | cis |
Nonlinear Optical Nlo Properties: Advanced Characterization and Mechanisms
Second-Order Nonlinear Optics (χ(2))
For a material to exhibit second-order nonlinear optical properties, such as Second Harmonic Generation (SHG), its crystal structure must be non-centrosymmetric.
Second Harmonic Generation (SHG) Activity
There are no available studies reporting the measurement of SHG activity for 4-Bromo-4'-[di(p-tolyl)amino]stilbene. Therefore, no data on its second-order nonlinear susceptibility (χ(2)) can be provided. Research into related stilbene (B7821643) derivatives has shown SHG activity when the molecules are aligned in a non-centrosymmetric fashion, for example in poled polymer films, but this is not intrinsic to the crystalline compound itself researchgate.net.
Third-Order Nonlinear Optics (χ(3))
Third-order nonlinear optical phenomena are not restricted by crystal symmetry and can occur in all materials. However, specific quantitative measurements for this compound are not present in the available literature.
Two-Photon Absorption (2PA) Cross-Sections
No experimental or theoretical data for the two-photon absorption (2PA) cross-section of this compound could be located. Studies on other donor-acceptor stilbene derivatives demonstrate that this class of molecules can possess significant 2PA cross-sections, but the values are highly dependent on the specific donor and acceptor groups and the molecular geometry nih.gov. Without dedicated research on this compound, no data table can be generated.
Three-Photon Absorption (3PA) Cross-Sections
Excited State Absorption (ESA) Contributions to Nonlinearity
No studies were found that investigate the excited-state absorption (ESA) of this compound. ESA can be a significant contributor to nonlinear absorption processes, but its characterization requires specific transient absorption spectroscopy experiments, which have not been reported for this molecule researchgate.netresearchgate.net.
Optical Limiting Phenomena
Optical limiting is a third-order nonlinear optical effect where the transmittance of a material decreases with increasing input light intensity. This property is crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. For D-π-A molecules like this compound, the primary mechanism responsible for optical limiting is typically two-photon absorption (TPA) and subsequent excited-state absorption (ESA).
Theoretical Frameworks for NLO Response
Hyperpolarizability and Structure-Property Relationships
The nonlinear optical response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) corresponds to the third-order response. For this compound, the key to its large anticipated hyperpolarizability lies in its molecular structure.
The relationship between structure and NLO properties is well-defined for D-π-A compounds. The strength of the donor and acceptor groups, as well as the length and nature of the conjugated π-system, are the primary determinants of the magnitude of β. The di(p-tolyl)amino group is a strong electron donor, capable of pushing electron density through the stilbene π-bridge. The bromo group, while a weaker acceptor compared to nitro or cyano groups, is known to enhance the first hyperpolarizability without causing a significant red-shift in the absorption spectrum, which is beneficial for maintaining transparency in certain spectral regions. Research on similar bromo-substituted chromophores has shown that they can possess static first molecular hyperpolarizability (β₀) values that are 1.24 to 5.75 times greater than their chloro-substituted counterparts. fishersci.comcymitquimica.comnih.gov
Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting the hyperpolarizabilities of such molecules. These calculations can elucidate the electronic transitions that contribute most significantly to the NLO response and guide the rational design of new materials with optimized properties. For this compound, DFT calculations would likely reveal a significant charge transfer character in the lowest energy electronic transition, leading to a large change in dipole moment between the ground and excited states, and consequently, a large β value.
Influence of Solvent Polarity and Vibrational Effects on NLO
The nonlinear optical properties of D-π-A molecules like this compound can be significantly influenced by their environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, refers to the change in the color of a solution as the solvent is varied. In the context of NLO properties, changes in solvent polarity can alter the energy levels of the ground and excited states, thereby affecting the hyperpolarizability.
For push-pull stilbenes, an increase in solvent polarity typically leads to a stabilization of the more polar excited state to a greater extent than the ground state. This results in a red-shift (bathochromic shift) of the absorption and fluorescence spectra. The relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and solvent polarity can be analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the change in dipole moment between the ground and excited states (Δμ). A linear relationship in a Lippert-Mataga plot is indicative of a dominant intramolecular charge transfer character. While specific experimental data for this compound is not available, studies on analogous donor-acceptor systems demonstrate significant solvatochromic shifts, confirming the ICT nature of their excited states. nih.govsigmaaldrich.com
The table below lists a range of solvents with varying polarity, which would be suitable for studying the solvatochromic behavior of this compound.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) |
| Cyclohexane | 2.02 | 1.427 |
| Toluene (B28343) | 2.38 | 1.497 |
| Dichloromethane | 8.93 | 1.424 |
| Acetone | 20.7 | 1.359 |
| Acetonitrile | 37.5 | 1.344 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 |
Vibrational contributions to the hyperpolarizability, while often smaller than the electronic contributions, can also be significant. These arise from the changes in the vibrational energy levels of the molecule in the presence of an electric field. Theoretical models that incorporate both electronic and vibrational effects provide a more complete picture of the NLO response of a molecule.
Computational and Theoretical Studies of 4 Bromo 4 Di P Tolyl Amino Stilbene
Quantum Chemical Calculations for Ground State Properties
Quantum chemical calculations are instrumental in elucidating the fundamental ground-state properties of molecules, offering insights into their stability, reactivity, and electronic nature.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the optimized molecular geometry and electronic properties of organic compounds. nih.gov For 4-Bromo-4'-[di(p-tolyl)amino]stilbene, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. nih.gov
These calculations typically reveal a non-planar geometry for the molecule. The stilbene (B7821643) core, containing the central C=C double bond, is attached to a bromine-substituted phenyl ring on one side and a di(p-tolyl)amino group on the other. The phenyl rings are expected to be twisted relative to the plane of the ethylene (B1197577) bond. This twisting is a result of steric hindrance between the bulky substituent groups. For a related compound, 4-Bromo-4'-(dimethylamino)stilbene, the dihedral angle between the mean planes of the benzene (B151609) rings has been experimentally determined to be 50.5(3)°. nih.govresearchgate.net Similar significant torsion angles would be anticipated for this compound. The triphenylamine (B166846) moiety itself is known to adopt a propeller-like conformation.
The electronic structure analysis from DFT provides information on the distribution of electron density, dipole moment, and electrostatic potential. The di(p-tolyl)amino group acts as a strong electron donor, while the bromo-substituted stilbene core can act as an electron-accepting unit, leading to a "push-pull" electronic character within the molecule.
Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on studies of similar molecules and are not from a specific experimental study on this exact compound.)
| Parameter | Predicted Value |
| C=C Bond Length (Stilbene) | ~1.34 Å |
| C-Br Bond Length | ~1.90 Å |
| C-N Bond Length (Amino) | ~1.42 Å |
| Dihedral Angle (Phenyl-Ethylene) | 10-30° |
| Dihedral Angle (Tolyl-Amino N) | 30-45° |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its ability to absorb light.
For this compound, the HOMO is expected to be primarily localized on the electron-rich di(p-tolyl)amino moiety. researchgate.net Conversely, the LUMO is anticipated to be distributed over the stilbene bridge and the bromo-substituted phenyl ring. researchgate.net This spatial separation of the HOMO and LUMO is characteristic of intramolecular charge transfer (ICT) upon excitation.
The HOMO-LUMO gap can be used to estimate various molecular properties, such as ionization potential, electron affinity, and chemical hardness. conicet.gov.ar A smaller HOMO-LUMO gap generally corresponds to a more facile electronic excitation and a red-shift in the absorption spectrum.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on DFT calculations for similar organic molecules.)
| Orbital | Energy (eV) |
| HOMO | -5.25 |
| LUMO | -2.10 |
| HOMO-LUMO Gap | 3.15 |
Excited State Calculations and Dynamics Modeling
Understanding the behavior of molecules upon light absorption is critical for designing materials for optoelectronic applications. Excited-state calculations provide insights into the nature of electronic transitions, absorption and emission properties, and the fate of the excited state.
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov It allows for the simulation of UV-Visible absorption spectra. For molecules with charge-transfer characteristics like this compound, the choice of functional, such as CAM-B3LYP which is designed to handle long-range corrected interactions, can be crucial for obtaining accurate results. researchgate.net
TD-DFT calculations would likely predict a strong absorption band in the UV-Vis region corresponding to the HOMO to LUMO transition. This transition would be characterized as a π-π* transition with significant intramolecular charge transfer character, moving electron density from the di(p-tolyl)amino group to the bromo-stilbene portion of the molecule.
Ab Initio Methods (e.g., EOM-CCSD) for Excited States
For a more accurate description of excited states, especially in cases where TD-DFT might be less reliable, ab initio methods such as Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) can be employed. arxiv.org EOM-CCSD is a high-level correlated method that provides a robust framework for calculating excited state energies and properties. While computationally more demanding than TD-DFT, it can offer benchmark-quality results for smaller to medium-sized molecules and is particularly useful for characterizing states with double-excitation character or for resolving ambiguities in spectral assignments. arxiv.org The application of EOM-CCSD to this compound would provide a more refined understanding of its excited state potential energy surfaces.
Simulation of Absorption and Emission Spectra
Computational methods can simulate both absorption and emission spectra, providing a direct comparison with experimental data. mdpi.com The absorption spectrum is typically simulated by calculating the vertical excitation energies and oscillator strengths using methods like TD-DFT. The resulting "stick" spectrum is often broadened using a Gaussian or Lorentzian function to mimic the experimental line shape.
Simulating the emission (fluorescence) spectrum requires optimizing the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry corresponds to the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift, which is influenced by the geometric relaxation in the excited state. For push-pull systems like this compound, a significant Stokes shift is expected due to the substantial change in charge distribution and geometry upon excitation.
Table 3: Simulated Spectroscopic Properties for this compound (Note: These are representative values based on computational studies of similar push-pull stilbene derivatives.)
| Property | Predicted Value |
| Maximum Absorption Wavelength (λabs) | ~380 nm |
| Molar Extinction Coefficient (ε) | > 30,000 M-1cm-1 |
| Maximum Emission Wavelength (λem) | ~490 nm |
| Stokes Shift | ~110 nm |
| Predominant Transition Character | π-π* / Intramolecular Charge Transfer (ICT) |
Conformation and Isomerization Pathways (e.g., Photoisomerization Barriers)
The conformation of stilbene derivatives is characterized by the dihedral angles between the phenyl rings and the central ethylene bridge. X-ray crystallography of a related compound, 4-Bromo-4′-(dimethylamino)stilbene, revealed a cis conformation in the solid state, with a significant dihedral angle of 50.5(3)° between the mean planes of the benzene rings. researchgate.net This twisting is a result of steric hindrance between the aromatic rings. researchgate.net
Photoisomerization, the light-induced conversion between cis and trans isomers, is a hallmark of stilbene chemistry. Computational studies on stilbene and its derivatives investigate the potential energy surfaces of the ground and excited states to map out the isomerization pathways. arxiv.org These studies often focus on identifying the transition states and calculating the energy barriers for the isomerization process. The process typically involves twisting around the central C=C double bond and may proceed through a conical intersection where the excited state and ground state potential energy surfaces meet. arxiv.org
For donor-acceptor substituted stilbenes, the photoisomerization dynamics can be coupled with the intramolecular charge transfer process. rsc.orgarxiv.org
Table 2: Key Conformational Parameters in Stilbene Derivatives
| Parameter | Description | Typical Computational Focus |
| C=C-C-C Dihedral Angle | Defines the twist around the ethylene bridge, distinguishing between cis and trans isomers. | Calculation of the potential energy curve for rotation around the C=C bond in the excited state. |
| Phenyl Ring Torsion Angles | Describe the twisting of the phenyl rings relative to the plane of the ethylene bridge. | Optimization of ground and excited state geometries to find the most stable conformations. |
| Photoisomerization Barrier | The energy required to transition from the initial excited state to the twisted intermediate state leading to isomerization. | Locating the transition state structure on the excited state potential energy surface and calculating its energy. |
This table outlines important parameters studied in similar molecules, not specific values for this compound.
Prediction of Charge Transport Parameters
The prediction of charge transport parameters is crucial for evaluating the potential of organic materials in electronic devices. For compounds like this compound, computational methods can estimate key parameters that govern how easily electrons (electron mobility) and holes (hole mobility) can move through the material.
These calculations typically involve:
Calculating the reorganization energy: This is the energy difference between the neutral and charged geometries of the molecule. A lower reorganization energy generally leads to higher charge mobility.
Determining the electronic coupling (transfer integral): This parameter quantifies the electronic interaction between adjacent molecules in a crystal or film, which is essential for charge hopping.
These parameters are often calculated using DFT methods for both the neutral and ionized states of the molecule. The Marcus theory of electron transfer is then frequently used to relate these computed parameters to the charge transfer rate.
Computational Prediction of Nonlinear Optical (NLO) Properties
Donor-acceptor stilbenes are known for their significant nonlinear optical (NLO) properties, which arise from the large change in dipole moment upon excitation due to intramolecular charge transfer. Computational chemistry provides a powerful tool for predicting these properties.
The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. TD-DFT is a common approach for this, as it can provide information about the excited states that are crucial for the NLO response. The calculated hyperpolarizability can then be used to predict the material's potential for applications such as frequency doubling of light. Studies on other brominated organic compounds have utilized these techniques to evaluate their NLO potential.
Advanced Materials Applications and Device Architectures Research Perspective
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices
The unique photophysical properties of stilbene (B7821643) and triarylamine derivatives make them promising candidates for use in OLEDs. These properties are rooted in their molecular structure, which combines a charge-transporting triarylamine group with a light-emitting stilbene core.
Emitter Materials and Luminescent Substance Synthesis
While specific details on the synthesis of 4-Bromo-4'-[di(p-tolyl)amino]stilbene for luminescent applications are not extensively documented in publicly available literature, the synthesis of similar stilbene derivatives often involves olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. These methods allow for the creation of the characteristic carbon-carbon double bond of the stilbene core. The triarylamine group is typically introduced through cross-coupling reactions, like the Buchwald-Hartwig amination.
The commercial availability of this compound from various chemical suppliers suggests that established synthetic routes exist. unifr.chcatsyn.comcymitquimica.comgeno-chem.comshsigma.co.krfishersci.comfishersci.cafishersci.cacalpaclab.comkewelchem.com It is often categorized under materials for OLEDs, indicating its intended application as a luminescent or charge-transporting material. catsyn.com The photophysical properties of similar amino-substituted stilbene derivatives have been a subject of research, with studies focusing on their fluorescence and potential for use as emitters in electronic devices. researchgate.net For instance, the related compound 4-dimethylamino-4'-nitrostilbene (B1242720) has been extensively studied for its interesting fluorescence properties. researchgate.net
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C28H24BrN |
| Molecular Weight | 454.41 g/mol |
| Appearance | White to Yellow to Green powder to crystal |
| Purity | >97.0% (HPLC) |
Data sourced from multiple chemical suppliers. cymitquimica.comfishersci.ca
Charge Injection and Recombination Processes in Devices
In OLEDs, efficient charge injection and recombination are crucial for high device performance. The triarylamine group in this compound is a well-known hole-transporting moiety. This suggests that the compound could facilitate the injection and transport of holes from the anode into the emissive layer.
Dye-Sensitized Solar Cells (DSSCs) as Sensitizers
The strong absorption properties and electron-donating nature of triarylamine-stilbene structures suggest their potential as sensitizers in DSSCs. In a DSSC, a dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2).
Electron Injection Mechanisms at Semiconductor Interfaces
For a molecule to function as an effective sensitizer (B1316253), its excited state energy level (LUMO) must be higher than the conduction band edge of the semiconductor, allowing for efficient electron injection. The triarylamine donor group and the π-conjugated stilbene bridge in this compound are expected to facilitate intramolecular charge transfer upon photoexcitation, which is a key process for efficient electron injection.
While specific studies on the electron injection mechanism of this compound at semiconductor interfaces are not found in the available literature, research on other triarylamine-based dyes provides insights. rsc.org These studies often employ computational methods like Density Functional Theory (DFT) to model the electronic structure and predict the feasibility of electron injection. rsc.org The presence of an anchoring group, which is not explicitly part of the this compound structure, is typically required to bind the dye to the semiconductor surface and ensure efficient electronic coupling for electron transfer.
Light Harvesting Efficiency (LHE) Considerations
General strategies to improve LHE in DSSCs include using co-sensitization with multiple dyes to cover a wider spectral range and employing scattering layers to increase the optical path length of light within the cell. mdpi.com While the specific LHE of this compound has not been reported, the design of new triarylamine-based dyes with extended π-conjugation has been shown to enhance light harvesting into the near-infrared region. rsc.org The development of sensitizers with high molar extinction coefficients is an active area of research to improve the performance of DSSCs. cymitquimica.com
Organic Field-Effect Transistors (OFETs) and Electrochemical Transistors (OECTs)
The semiconducting nature of this compound makes it a candidate for the active layer in OFETs. In an OFET, the active material's ability to transport charge carriers (holes or electrons) is the key performance metric.
Semiconductor Layer Fabrication and Performance Evaluation
In the realm of organic electronics, particularly in devices like Organic Light-Emitting Diodes (OLEDs), the performance is intrinsically linked to the properties of the materials used in the various layers. sigmaaldrich.com this compound is classified as a semiconductor material and is a building block for small molecule semiconductors. cymitquimica.com Its structure, featuring a triarylamine group, is a common motif in hole-transporting materials (HTMs). nih.govsigmaaldrich.com The triphenylamine (B166846) core offers a three-dimensional structure that can help to prevent molecular aggregation, which is beneficial for creating stable thin films with high hole mobility. sigmaaldrich.com
Interactive Data Table: Illustrative Performance of an OLED with a Triarylamine-Stilbene based HTL
| Parameter | Value | Description |
| Turn-on Voltage (V) | 2.5 - 3.5 | The voltage at which the OLED begins to emit light. Lower values are desirable for higher energy efficiency. |
| **Maximum Luminance (cd/m²) ** | > 10,000 | The maximum brightness achieved by the device. High luminance is crucial for display applications. |
| Maximum Current Efficiency (cd/A) | 15 - 25 | A measure of the light output per unit of current. Higher values indicate more efficient conversion of electrons to photons. |
| Maximum Power Efficiency (lm/W) | 20 - 40 | A measure of the light output per unit of electrical power consumed. This is a key metric for energy-saving applications. |
| External Quantum Efficiency (EQE) (%) | 10 - 20 | The ratio of the number of photons emitted from the device to the number of electrons injected. |
The bromine substitution on the stilbene backbone can also play a role in enhancing the material's properties. Studies on other bromine-substituted triphenylamine derivatives have shown that the introduction of bromine can lead to improved hole mobility. frontiersin.org This is a critical factor for reducing the operating voltage and enhancing the power efficiency of OLEDs. frontiersin.org
Role of Charge Carrier Mobility in Device Function
Charge carrier mobility, specifically hole mobility in the context of a hole-transporting material, is a fundamental property that dictates the efficiency and performance of an organic electronic device. nih.gov In an OLED, the HTL is responsible for efficiently transporting holes from the anode to the emissive layer, where they recombine with electrons to generate light. sigmaaldrich.com
High hole mobility in the HTL, a property that triarylamine-based materials are known for, ensures that the charge carriers can move swiftly through the layer with minimal hindrance. cymitquimica.comcalpaclab.com This has several beneficial consequences for the device:
Lower Operating Voltage: A high mobility material allows for efficient charge transport even at lower applied electric fields, which translates to a lower turn-on and operating voltage for the device. frontiersin.org
Improved Device Stability: Efficient charge transport can reduce the build-up of charge at interfaces and minimize the formation of charge-induced defects, which can contribute to a longer operational lifetime for the device.
The molecular structure of this compound, with its extended π-conjugation through the stilbene bridge and the electron-rich triarylamine moiety, is conducive to efficient hole transport. Computational studies on similar triarylamine derivatives have shown that modifications to the molecular structure, such as the addition of alkoxy groups, can significantly boost hole mobility. cymitquimica.comcalpaclab.com It is therefore anticipated that this compound would exhibit favorable hole mobility characteristics for application in high-performance organic electronic devices.
Bioimaging and Photomedicine Applications (Nonlinear Optics)
The field of bioimaging and photomedicine often relies on fluorescent molecules, or fluorophores, that can be excited by light to emit a signal. A particularly powerful technique in this domain is two-photon excited fluorescence (TPEF), which offers advantages for deep tissue imaging. nih.gov
Two-Photon Excited Fluorescence (TPEF) for Deep Tissue Imaging
Two-photon excited fluorescence is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two photons of lower energy (longer wavelength) instead of a single photon of higher energy. nih.gov This provides several key advantages for imaging biological samples:
Increased Penetration Depth: Longer wavelength light is scattered less by biological tissues, allowing for deeper imaging into the sample. nih.gov
Reduced Phototoxicity: The lower energy photons are less damaging to living cells and tissues outside the focal point.
Inherent 3D Resolution: Excitation is confined to the tiny focal volume where the photon density is high enough for two-photon absorption to occur, providing intrinsic three-dimensional sectioning without the need for a confocal pinhole. nih.gov
Stilbene derivatives with a donor-π-acceptor (D-π-A) structure are known to be effective for TPEF. The di(p-tolyl)amino group in this compound acts as a strong electron donor, while the bromo-substituted stilbene acts as the π-bridge and acceptor component. This intramolecular charge transfer character is a key feature for achieving large two-photon absorption cross-sections, which is a measure of the efficiency of the two-photon absorption process.
Research on a structurally similar compound, trans-4-diethylamino-4′-bromostilbene, has shown that it exhibits strong two-photon excited blue fluorescence. nih.gov It is therefore highly probable that this compound would also possess significant two-photon activity, making it a promising candidate for use as a TPEF probe in deep tissue imaging applications.
All-Optical Systems and Data Communications
The demand for faster data processing and communication has spurred research into all-optical systems, where light is used to control and process light signals, bypassing the need for electronic-to-optical and optical-to-electronic conversions.
Optical Switching and Signal Processing
At the heart of all-optical systems are materials with nonlinear optical (NLO) properties that can be modulated by light. Optical switching, in its simplest form, involves changing the state of a material (e.g., from transparent to opaque, or from one isomeric form to another) using a light pulse. This change in state can then modulate a second light beam, effectively acting as a switch.
Stilbene and its derivatives are well-known for their photoisomerization properties, where they can be switched between their cis and trans isomers using light of specific wavelengths. geno-chem.comrsc.org This photo-induced switching forms the basis for their application in optical switching and data storage. rsc.org A study on a stilbene molecular device demonstrated that the cis and trans isomers exhibit different current-voltage characteristics, suggesting their potential use as a molecular switch. geno-chem.comrsc.org
The this compound molecule, with its stilbene core, is a candidate for such applications. The electronic properties of the molecule, and therefore its interaction with light, can be expected to differ between its cis and trans forms. This difference could be exploited for all-optical switching. Furthermore, the NLO properties of related diphenylamino-phenyl substituted compounds have been shown to be switchable through external stimuli like protonation, indicating the potential for creating advanced, multi-stimuli responsive optical materials. The investigation of the photo-switching behavior of this compound could open up possibilities for its use in high-speed optical signal processing and data communication technologies.
Structure Property Relationships and Molecular Design Principles
Influence of Donor-Acceptor Architecture on Electronic and Optical Properties
The compound 4-Bromo-4'-[di(p-tolyl)amino]stilbene is a classic example of a donor-π-acceptor (D-π-A) molecule. This design is pivotal to its electronic and optical characteristics. nih.govnih.gov
Donor (D): The di(p-tolyl)amino group serves as a potent electron donor. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic system.
Acceptor (A): The bromine atom, an electronegative halogen, functions as the electron-accepting group.
π-Bridge: The stilbene (B7821643) backbone, with its alternating double and single bonds, provides the conjugated pathway for electron delocalization and communication between the donor and acceptor ends.
This D-π-A arrangement leads to the formation of a significant intramolecular charge transfer (ICT) state upon photoexcitation. mdpi.comrsc.org When the molecule absorbs light, an electron is promoted from a molecular orbital primarily located on the donor side (Highest Occupied Molecular Orbital, HOMO) to one predominantly on the acceptor side (Lowest Unoccupied Molecular Orbital, LUMO). researchgate.netnih.gov This charge redistribution results in a large change in the dipole moment between the ground and excited states, which is a key determinant of the material's nonlinear optical (NLO) properties.
The electronic properties, such as the HOMO-LUMO energy gap, are directly influenced by the strength of the donor and acceptor units. mdpi.comresearchgate.net The strong donating capability of the triarylamine and the accepting nature of the bromo-substituted ring lead to a relatively small energy gap, which governs the absorption and emission wavelengths of the molecule. researchgate.netresearchgate.net
Table 1: General Optical Properties of D-π-A Stilbene Derivatives
| Property | Typical Observation | Influence of D-A Architecture |
|---|---|---|
| Absorption Maximum (λ_max_) | Visible Region | Governed by the HOMO-LUMO gap; stronger donors/acceptors can cause a red-shift. mdpi.com |
| Emission Maximum (λ_em_) | Often in the blue-green region | Dependent on the energy of the ICT state and solvent polarity. |
| Intramolecular Charge Transfer (ICT) | Pronounced | The fundamental process enabled by the separation of donor and acceptor functions. nih.govrsc.org |
| Solvatochromism | Significant shift in emission spectra with solvent polarity | The large change in dipole moment upon excitation leads to strong interactions with polar solvents. |
Role of Conjugation Length and Steric Hindrance
Conjugation Length: The extended π-system across the two phenyl rings and the central C=C double bond allows for significant electron delocalization. In related D-π-A systems, systematically increasing the length of the π-bridge (e.g., from stilbene to distyrylbenzene) generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. researchgate.net While this specific compound has a fixed stilbene bridge, its effective conjugation can be modulated by conformational changes.
Steric Hindrance: The two para-tolyl groups attached to the nitrogen donor are not just passive substituents. Their bulk introduces significant steric hindrance, causing the phenyl rings of the triarylamine moiety to twist out of the plane of the stilbene core. This twisting has two major competing effects:
Disruption of Conjugation: The non-planar geometry can partially interrupt the π-conjugation between the nitrogen lone pair and the stilbene bridge, which can influence the energy levels and the efficiency of charge transfer.
Inhibition of Aggregation: The bulky, propeller-like shape of the triarylamine group can prevent close packing of the molecules in the solid state. This is beneficial for applications like Organic Light-Emitting Diodes (OLEDs) as it can reduce concentration quenching of fluorescence and promote the formation of stable amorphous films. nih.gov
A related compound, 4-Bromo-4'-(dimethylamino)stilbene, was found to have a significant dihedral angle of 50.5° between its benzene (B151609) rings in the cis conformation, highlighting the strong steric repulsion that can occur in substituted stilbenes. nih.govresearchgate.net
Impact of Substituent Effects on Molecular Orbitals and Reactivity
The specific substituents—bromo, di(p-tolyl)amino—are the primary drivers of the molecule's electronic structure and reactivity.
Di(p-tolyl)amino Group: As a strong electron-donating group, it significantly raises the energy of the HOMO. mdpi.com Triarylamines are well-known for this property and are widely used as hole-transporting materials because the high-lying HOMO facilitates the removal of an electron (hole injection). nih.govacs.orgscientific.net The methyl groups on the tolyl rings provide a small additional inductive electron-donating effect.
Bromo Group: As a halogen, bromine has a dual electronic effect. It is electronegative, exerting an electron-withdrawing inductive effect (-I) that lowers the energy of the σ-orbitals. It also has lone pairs that can participate in a weaker, electron-donating resonance effect (+M). For halogens, the inductive effect typically dominates, making the bromo-substituted ring electron-deficient compared to an unsubstituted one. This withdrawal effect helps to lower the energy of the LUMO. nih.gov
The combination of a HOMO-raising donor and a LUMO-lowering acceptor is the essential strategy for narrowing the energy gap, a fundamental principle in the design of chromophores for NLO applications and low-energy light emission. nih.govresearchgate.net
Table 2: Influence of Substituents on Molecular Orbitals
| Substituent Group | Primary Effect | Impact on Molecular Orbital | Consequence for Properties |
|---|---|---|---|
| Di(p-tolyl)amino | Strong Electron Donor (Resonance) | Raises HOMO Energy Level | Facilitates hole injection/transport; enhances donor strength for ICT. mdpi.comscientific.net |
| Bromo | Electron Withdrawer (Inductive) | Lowers LUMO Energy Level | Enhances acceptor strength for ICT; modifies reactivity. |
| Tolyl (Methyl) | Weak Electron Donor (Inductive) | Slightly raises HOMO energy | Fine-tunes donor strength; provides steric bulk. |
Conformation and Rigidity in Determining Photophysical Pathways
The photophysical fate of an excited molecule—whether it fluoresces, undergoes intersystem crossing, or returns to the ground state via non-radiative decay—is intimately linked to its conformation and structural rigidity. nih.gov
For stilbene and its derivatives, a key non-radiative decay pathway is trans-cis isomerization around the central C=C double bond in the excited state. rsc.org This twisting motion provides an efficient route for the molecule to dissipate energy without emitting a photon, thus lowering the fluorescence quantum yield.
The conformation of this compound is influenced by several factors:
E/Z (trans/cis) Isomerism: The trans (E) isomer is generally more stable and planar than the cis (Z) isomer due to reduced steric clash. The trans isomer is the form typically utilized for its superior conjugation and fluorescence properties. rsc.org
Torsional Angles: As discussed, steric hindrance from the tolyl groups forces the molecule into a non-planar, twisted conformation. nih.gov In a structural study of the related 4-Bromo-4'-(dimethylamino)stilbene, a torsion angle of 7.1° was observed around the central C=C-C=C bond, indicating significant repulsion between the aromatic rings even in a crystalline state. researchgate.net
Rigidity and Fluorescence: Enhancing the rigidity of the molecular structure is a common strategy to improve fluorescence efficiency. By locking the conformation and suppressing torsional motions, the non-radiative decay pathways associated with twisting are blocked. While this compound itself is relatively flexible, strategies like incorporating the stilbene unit into a more rigid fused-ring system or using bridged aromatic units can dramatically enhance emission. acs.org
Strategies for Enhancing Charge Transport and NLO Responses
The inherent D-π-A structure of this compound makes it a promising scaffold for materials with high charge mobility and strong NLO responses. Further enhancements can be achieved through targeted molecular design strategies.
Enhancing Charge Transport: Charge transport in amorphous organic materials like this occurs via a "hopping" mechanism, where a charge carrier (a hole, in the case of triarylamines) moves between adjacent molecules. nih.govacs.org
Planarization: While the twisting of the triarylamine group hinders aggregation, excessive deviation from planarity can reduce the electronic coupling between molecules, which is crucial for efficient hopping. Strategies to improve planarity, such as bridging the phenyl groups in the triarylamine unit, have been shown to increase charge carrier mobility by an order of magnitude in related polymers. acs.org
HOMO Level Tuning: The energy level of the HOMO must be well-matched with the work function of the anode in a device to ensure efficient injection of holes. The di(p-tolyl)amino group already provides a suitable HOMO level for many applications. mdpi.comscientific.net
Enhancing NLO Responses: The NLO response, particularly the first hyperpolarizability (β), is directly related to the change in dipole moment upon excitation and inversely related to the energy of the ICT.
Strengthening Donor/Acceptor Groups: A common strategy is to replace the existing donor or acceptor with stronger alternatives. For instance, replacing the bromo group with a stronger acceptor like a nitro (-NO₂) or cyano (-CN) group would likely increase the NLO response. rsc.orgrsc.org
Optimizing the π-Bridge: Modifying the π-conjugated bridge can also enhance NLO properties. Introducing more polarizable units like thiophene (B33073) into the bridge can increase the hyperpolarizability. mdpi.com Symmetrically substituted stilbenes have also been noted for their large two-photon absorption cross-sections, another important NLO property.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Bromo-4'-(dimethylamino)stilbene |
| Aluminum |
| Toluene (B28343) |
| Stilbene |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes for Advanced Derivatives
The synthetic versatility of 4-Bromo-4'-[di(p-tolyl)amino]stilbene, primarily due to its bromine substituent, is a key area for future exploration. The development of novel synthetic methodologies will be crucial in accessing a wider range of derivatives with tailored properties.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, have been instrumental in the synthesis of various stilbene (B7821643) derivatives. nih.govacs.orgnovanet.ca Future research will likely focus on refining these methods to enhance efficiency and functional group tolerance, particularly for complex molecular architectures. For instance, the development of more active and stable palladium catalysts could enable the coupling of a broader array of boronic acids, organostannanes, and alkenes to the 4-bromo position, introducing diverse functionalities. acs.orgnovanet.ca A significant opportunity lies in the use of supported palladium catalysts on magnetic nanoparticles, which offer the advantage of easy recovery and recyclability, aligning with the principles of green chemistry. novanet.ca
Beyond traditional cross-coupling, photocatalytic methods are gaining traction as a milder and more sustainable alternative for the synthesis of stilbene derivatives. nih.govxray.czacs.org Visible-light-mediated photocatalysis, for example, can facilitate carbon-carbon bond formation under ambient conditions, potentially leading to novel derivatives of this compound that are inaccessible through conventional thermal methods. nih.govxray.cz
Furthermore, the exploration of organometallic routes beyond palladium catalysis could unlock new synthetic pathways. Catalysts based on other transition metals may offer different selectivities and reactivities, expanding the toolkit for derivatization. The direct C-H activation of the aromatic rings, for instance, represents a highly atom-economical approach to introduce additional functional groups, moving beyond the limitations of the pre-functionalized bromine position.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Advantages | Potential Advanced Derivatives |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | High efficiency, broad substrate scope, well-established. nih.govacs.orgnovanet.ca | Aryl, heteroaryl, vinyl, or alkynyl groups at the 4-position. |
| Photocatalysis | Mild reaction conditions, sustainable, access to unique reactivity. nih.govxray.czacs.org | Complex molecules with thermally sensitive functional groups. |
| Organometallic C-H Activation | High atom economy, direct functionalization. | Introduction of functional groups at various positions on the aromatic rings. |
Exploration of New Application Domains for this compound
The inherent photophysical and electronic properties of this compound make it a promising candidate for a variety of emerging applications beyond its current use as a synthetic intermediate. biu.ac.ilrsc.org
One of the most exciting future directions is in the field of stimuli-responsive materials . The fluorescence of stilbene derivatives can be sensitive to their environment, opening doors for applications in:
Thermo-responsive materials : By incorporating this compound into polymer architectures, it may be possible to create materials that exhibit changes in their optical properties in response to temperature variations. rsc.orgrsc.orgnptel.ac.inworldscientific.com This could be harnessed for applications in sensors, smart coatings, and biomedical devices.
Mechanochromic luminescence : The solid-state emission of some organic luminogens can be altered by mechanical force. cambridge.orgnih.govntu.edu.sg Investigating the mechanochromic behavior of this compound and its derivatives could lead to the development of novel stress sensors, security inks, and data storage materials. The twisted conformation of many stilbene derivatives can lead to loose molecular packing, a feature often associated with mechanochromic luminescence. cambridge.org
The donor-acceptor nature of the molecule also positions it as a strong candidate for applications in organic electronics . Future research could focus on:
Organic Light-Emitting Diodes (OLEDs) : While already used as a building block for OLED materials, further optimization of its derivatives could lead to more efficient and stable emitters with tunable colors. rsc.org
Organic Photovoltaics (OPVs) : The broad absorption and charge-transfer characteristics of stilbene derivatives suggest their potential as components in organic solar cells. acs.org
Nonlinear Optics (NLO) : Stilbene derivatives with large hyperpolarizabilities are sought after for applications in optical communications and data processing. xray.czacs.org The polarizable nature of the di(p-tolyl)amino donor and the influence of the bromo-substituent on the acceptor strength make this a fertile ground for designing new NLO materials. xray.cz
Finally, the potential for this compound in sensing applications is vast. The fluorescence of stilbene derivatives can be quenched or enhanced in the presence of specific analytes, making them suitable for the development of chemical sensors. Furthermore, the presence of the bromine atom allows for its use in the synthesis of fluoroionophores for the detection of metal ions.
Advanced Characterization Techniques for In-situ Studies
To fully understand and optimize the performance of materials based on this compound, it is crucial to employ advanced characterization techniques that can probe their properties in real-time and under operational conditions.
In-situ spectroscopic techniques are invaluable for monitoring dynamic processes. Future research will benefit from the application of:
In-situ Raman and Surface-Enhanced Raman Spectroscopy (SERS) : These techniques can provide detailed information about molecular vibrations and are particularly useful for tracking chemical reactions, such as doping processes in organic electronic devices, in real-time. nih.govacs.orgacs.org
In-situ Fluorescence Spectroscopy : This method can be used to monitor solid-state reactions and phase transitions by observing changes in the emission properties of the material. rsc.orgnih.govscilit.com It is particularly well-suited for studying the kinetics of photochemical reactions. nih.gov
Time-Resolved Fluorescence Spectroscopy : This technique can elucidate the photophysical processes occurring in donor-acceptor stilbenes, such as intramolecular charge transfer and conformational changes, which are critical for understanding their performance in optoelectronic applications. acs.orgacs.org
In-situ structural analysis techniques provide insights into the morphology and crystal packing of thin films, which are critical for device performance. These include:
In-situ Grazing Incidence X-ray Diffraction (GIXD) and Grazing Incidence Small-Angle X-ray Scattering (GISAXS) : These methods allow for the real-time monitoring of the growth and structural evolution of organic thin films during deposition, providing crucial information on molecular orientation and packing. xray.czcambridge.orgcurtin.edu.au
In-situ X-ray Photoelectron Spectroscopy (XPS) : This surface-sensitive technique can be used to study the chemical composition and electronic states of the material's surface and interfaces within a device during operation. rsc.org
The combination of these in-situ techniques will provide a comprehensive understanding of the structure-property-performance relationships of this compound-based materials.
| Characterization Technique | Information Gained | Relevance to Future Research |
| In-situ Raman/SERS | Molecular vibrations, chemical reactions, doping levels. nih.govacs.orgacs.org | Understanding reaction mechanisms and device operation. |
| In-situ Fluorescence | Emission properties, reaction kinetics, phase transitions. rsc.orgnih.govscilit.com | Monitoring synthesis and studying stimuli-responsive behavior. |
| Time-Resolved Fluorescence | Excited-state dynamics, charge transfer, conformational changes. acs.orgacs.org | Optimizing photophysical properties for optoelectronics. |
| In-situ GIXD/GISAXS | Crystal structure, molecular orientation, film morphology. xray.czcambridge.orgcurtin.edu.au | Controlling thin film growth for improved device performance. |
| In-situ XPS | Surface chemistry, electronic states, interfacial properties. rsc.org | Investigating charge injection and transport in devices. |
Theoretical Advances in Predicting Complex Photophysical Phenomena
Computational modeling is a powerful tool for understanding and predicting the properties of new materials, and it will play a crucial role in guiding the future development of this compound derivatives.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are workhorse methods for calculating the electronic structure and excited-state properties of organic molecules. Future theoretical work will likely focus on:
Accurate Prediction of Absorption and Emission Spectra : Refining computational protocols to accurately predict the absorption and emission wavelengths of new derivatives will accelerate the discovery of materials with desired optical properties.
Modeling of Excited-State Dynamics : Simulating the complex photophysical processes, such as internal conversion, intersystem crossing, and intramolecular charge transfer, will provide a deeper understanding of the factors that govern fluorescence quantum yields and lifetimes.
Investigating Environmental Effects : Developing theoretical models that can accurately account for the influence of the surrounding environment (e.g., solvent polarity, solid-state packing) on the photophysical properties of the molecule is a key challenge.
Advanced computational methods will also be employed to tackle more complex phenomena:
Quantum Mechanics/Molecular Mechanics (QM/MM) : This hybrid approach can be used to model the behavior of the molecule in a more realistic environment, such as within a polymer matrix or at an interface.
Non-adiabatic Molecular Dynamics : These simulations can provide a detailed picture of the relaxation pathways of the excited state, which is crucial for understanding photochemical reactions and non-radiative decay processes.
By closely integrating theoretical predictions with experimental validation, researchers can establish robust design principles for new materials with targeted photophysical properties.
Rational Design of Multifunctional Stilbene-Based Materials
The ultimate goal of research in this area is the rational design of multifunctional materials where several desirable properties are engineered into a single molecular or supramolecular system. The this compound scaffold is an excellent platform for this endeavor.
Future research will focus on creating materials that combine, for example:
Luminescence and Electronic Transport : Designing molecules that are both highly emissive and have good charge-carrying capabilities is a key objective for the development of advanced OLEDs and other optoelectronic devices.
Sensing and Actuation : Developing materials that can not only sense a specific stimulus but also respond with a mechanical action would lead to the creation of smart actuators and soft robotics.
Biocompatibility and Therapeutic Activity : For biomedical applications, it will be important to design stilbene derivatives that are not only effective as imaging agents or sensors but are also non-toxic and potentially possess therapeutic properties. Stilbene derivatives have been investigated for a range of biological activities. researchgate.net
The key to achieving multifunctionality lies in a deep understanding of the structure-property relationships. By systematically modifying the donor, acceptor, and bridging units of the stilbene core, and by controlling the intermolecular interactions in the solid state, it will be possible to fine-tune the properties of the resulting materials and create novel systems with unprecedented functionalities. The bromine atom on this compound serves as a versatile handle to introduce a wide range of functional groups, making it a cornerstone for the future of multifunctional stilbene-based materials.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Bromo-4'-[di(p-tolyl)amino]stilbene via the Wittig reaction?
- Methodological Answer : The compound can be synthesized using a Wittig reaction under inert argon atmosphere at 273 K. Equimolar quantities of 4-dimethylamino-benzyl-triphenylphosphonium iodide and 4-bromobenzaldehyde are reacted in tetrahydrofuran (THF) with potassium tert-butoxide as a base. Crystallization in chloroform yields medium-quality crystals suitable for X-ray diffraction .
Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving the cis conformation of the ethylene bond (torsion angle: 7.1°) and dihedral angles between aromatic rings (50.5°). Infrared (IR) spectroscopy identifies functional groups, such as C=C (1609 cm⁻¹) and C-Br (815 cm⁻¹) stretches. Thin-layer chromatography (TLC) verifies reaction progress and purity .
Q. What safety precautions are essential during handling due to the compound’s bromine content?
- Methodological Answer : Use nitrile gloves (EN 374 standard) and dust respirators to avoid skin/eye contact and inhalation. Conduct reactions in fume hoods, and prevent environmental release via proper waste disposal. Contaminated gloves should be removed without touching outer surfaces and disposed of per hazardous waste protocols .
Q. How can purity be assessed using analytical techniques?
- Methodological Answer : TLC with UV visualization monitors reaction completion. High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy quantifies purity. IR spectroscopy confirms functional group integrity, while melting point analysis (e.g., 354 K for intermediates) identifies impurities .
Advanced Research Questions
Q. How does the cis conformation of the ethylene bond influence the compound’s photophysical and nonlinear optical (NLO) properties?
- Methodological Answer : The cis conformation induces steric repulsion between aromatic rings, twisting the molecular backbone and altering π-electron delocalization. This structural distortion enhances polarizability, critical for NLO applications. Time-resolved fluorescence spectroscopy and density functional theory (DFT) simulations can correlate conformation with optical behavior .
Q. How can researchers resolve discrepancies in reported dihedral angles between aromatic rings across studies?
- Methodological Answer : Discrepancies may arise from crystal packing effects or solvent-induced conformational changes. Comparative XRD studies under varied conditions (temperature, solvent) or computational modeling (e.g., molecular dynamics simulations) can isolate environmental influences. Meta-analysis of crystallographic databases (e.g., Cambridge Structural Database) provides statistical validation .
Q. What strategies isolate and characterize by-products formed during the Wittig reaction?
- Methodological Answer : Column chromatography with gradient elution separates by-products, while gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) elucidate structures of non-volatile by-products, such as unreacted phosphonium salts or trans-stilbene isomers .
Q. How does molecular conformation affect aggregation-induced emission (AIE) or quenching in crystalline phases?
- Methodological Answer : The twisted conformation reduces π-π stacking in the solid state, potentially enhancing AIE. Diffuse reflectance UV-Vis and photoluminescence spectroscopy under controlled humidity/temperature quantify emission efficiency. Pair distribution function (PDF) analysis of XRD data correlates packing motifs with optical properties .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the bioaccumulative potential or environmental toxicity of this compound?
- Methodological Answer : While existing safety data sheets lack ecotoxicological data (e.g., LC50, BCF), researchers can extrapolate using quantitative structure-activity relationship (QSAR) models or conduct algae/ Daphnia magna toxicity assays. Comparative studies with structurally analogous brominated aromatics (e.g., 4-bromostilbene) provide provisional risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
